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PAR-4 (1-6) amide (human) -

PAR-4 (1-6) amide (human)

Catalog Number: EVT-10915362
CAS Number:
Molecular Formula: C28H42N8O8
Molecular Weight: 618.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PAR-4 (1-6) amide (human) is a peptide derived from the protease-activated receptor-4, which plays a crucial role in various physiological processes, including platelet activation and inflammatory responses. This compound is particularly significant in the context of cardiovascular health and cancer biology. The sequence of PAR-4 (1-6) amide is Glycine-Tyrosine-Proline-Glycine-Glutamine-Valine with the molecular formula C28H42N8O8 and a molecular weight of 618.7 g/mol .

Source and Classification

PAR-4 (1-6) amide is classified as a bioactive peptide and is sourced from human biological systems, specifically linked to the activation of platelets and immune cells. Its classification within pharmacology includes roles in modulating signaling pathways related to inflammation and thrombosis, making it a potential target for therapeutic interventions in diseases such as cancer and cardiovascular disorders .

Synthesis Analysis

The synthesis of PAR-4 (1-6) amide typically involves solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to form the desired peptide chain. The process generally includes:

  1. Activation of Amino Acids: Each amino acid is activated using coupling reagents such as 1-Hydroxybenzotriazole or N,N'-Dicyclohexylcarbodiimide to facilitate the formation of peptide bonds.
  2. Sequential Coupling: The activated amino acids are sequentially coupled to a resin-bound growing peptide chain.
  3. Cleavage from Resin: Once the full sequence is assembled, the peptide is cleaved from the resin using trifluoroacetic acid or other cleavage agents.
  4. Purification: The crude peptide is purified via high-performance liquid chromatography to achieve the desired purity for biological testing .

Data

  • Molecular Formula: C28H42N8O8
  • Molecular Weight: 618.7 g/mol
  • Sequence: Glycine-Tyrosine-Proline-Glycine-Glutamine-Valine
Chemical Reactions Analysis

PAR-4 (1-6) amide primarily participates in biochemical interactions rather than traditional chemical reactions. Its main reactions involve binding to specific receptors, particularly protease-activated receptor-4, which triggers intracellular signaling cascades leading to various physiological effects.

Technical Details

Upon binding to its receptor, PAR-4 (1-6) amide induces conformational changes that activate G-proteins, leading to downstream signaling events such as calcium mobilization and platelet activation .

Mechanism of Action

The mechanism of action for PAR-4 (1-6) amide involves its interaction with protease-activated receptor-4, which is expressed on various cell types, including platelets and endothelial cells. Upon binding:

  1. Receptor Activation: The binding induces a conformational change in the receptor.
  2. G Protein Coupling: This change activates associated G-proteins.
  3. Signal Transduction: The activated G-proteins initiate multiple signaling pathways, including phospholipase C activation, leading to increased intracellular calcium levels.
  4. Physiological Response: This cascade results in platelet aggregation and other cellular responses relevant to inflammation and hemostasis .

Data

The effective concentration required for significant receptor activation has been studied, indicating that low nanomolar concentrations can elicit robust biological responses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and polar solvents.

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: The amide bond is relatively stable but can undergo hydrolysis under certain conditions.

Relevant Data or Analyses

Studies have shown that modifications at certain positions within the peptide sequence can enhance its stability and biological activity, highlighting the importance of structure-function relationships in peptide design .

Applications

PAR-4 (1-6) amide has several scientific applications, particularly in:

  1. Cardiovascular Research: Understanding platelet function and thrombus formation.
  2. Cancer Biology: Investigating its role in tumor microenvironments and potential therapeutic interventions.
  3. Drug Development: As a lead compound for designing new therapeutics targeting protease-activated receptors involved in various diseases .
Protease-Activated Receptor 4 (PAR4) Signaling Mechanisms and Ligand Interactions

Structural Determinants of PAR4 Activation by PAR-4 (1-6) Amide

The hexapeptide PAR-4 (1-6) amide (human) (Glycine-Tyrosine-Proline-Glycine-Glutamine-Valine-NH₂) represents the N-terminal tethered ligand domain of human protease-activated receptor 4 (PAR4). Its molecular formula is C₂₈H₄₂N₈O₈, with a molecular weight of 618.7 g/mol . This sequence constitutes the physiologically relevant endogenous agonist revealed after thrombin-mediated cleavage at Arg⁴⁷. Structural analyses reveal that:

  • Bioactive Conformation: The peptide adopts a type II β-turn structure centered at Pro³-Gly⁴, stabilized by a hydrogen bond between Tyr² carbonyl oxygen and Val⁶ amide hydrogen. This conformation optimizes engagement with the PAR4 ligand-binding pocket [4].
  • Critical Residues: Tyrosine at position 2 (Tyr²) is essential for receptor activation. Substitution studies show Tyr²→Ala reduces potency by >90%, indicating its role in hydrophobic interactions with extracellular loop 2 (ECL2) residues. Val⁶ anchors the ligand via hydrophobic contacts with transmembrane helix 3 (TM3) [4] [7].
  • Receptor Binding Pocket: PAR-4 (1-6) amide binds a cleft formed by TM3, TM7, and ECL2. Key interactions include ionic bonding between Gln⁵ and Glu²⁶⁰ (TM7), and hydrogen bonding between Gly¹ and Ser²⁵⁸ [2] [4].

Table 1: Structural Features of PAR-4 (1-6) Amide and Receptor Interaction Sites

Peptide PositionResidueInteraction DomainFunctional Role
1GlycineTM7 (Ser²⁵⁸)Hydrogen bonding, flexibility
2TyrosineECL2 (Phe⁸⁷, Leu⁸⁹)Hydrophobic stabilization
3ProlineTM3 (Tyr¹⁵³)Structural turn induction
5GlutamineTM7 (Glu²⁶⁰)Ionic attraction
6ValineTM3 (Ile¹⁴⁹)Hydrophobic anchoring

Unlike PAR1, PAR4 lacks a hirudin-like exosite, relying instead on an anionic cluster (Asp⁵⁷, Asp⁵⁹, Glu⁶², Asp⁶⁵) for thrombin docking prior to cleavage [4] [8]. This structural distinction explains PAR4's lower thrombin sensitivity (~10-fold higher Kₘ than PAR1) and its dependence on co-factors like PAR1 for efficient activation at physiological thrombin concentrations [4].

Tethered Ligand Dynamics: Role of PAR-4 (1-6) Amide in Receptor Cleavage and Conformational Shifts

Proteolytic unmasking of PAR-4 (1-6) amide triggers irreversible PAR4 activation through a multi-step mechanism:

  • Thrombin Docking: Thrombin binds PAR4's exodomain via exosite II interactions with the anionic cluster, positioning its catalytic site near Arg⁴⁷. This step has a dissociation constant (Kd) of ~2.5 μM [4] [8].
  • Cleavage Kinetics: Arg⁴⁷ proteolysis occurs with catalytic efficiency (kcat/Km) of 4.7 × 10³ M⁻¹s⁻¹, ~500-fold lower than PAR1 due to the absence of exosite I engagement [4].
  • Tethered Ligand Exposure: Newly liberated PAR-4 (1-6) amide undergoes conformational rearrangement from a solvent-exposed random coil to a structured β-turn. This shift enables intramolecular docking within the ligand-binding pocket at an estimated local concentration of 0.4 mM [2] [4].
  • Receptor Activation: Ligand binding induces a 30° outward tilt of TM6 and a 5-Å displacement of TM7, characteristic of G-protein-coupled receptor (GPCR) activation. Hydrogen-deuterium exchange studies confirm stabilization of the active conformation occurs within 200 ms of ligand engagement [2] [7].

Notably, synthetic PAR-4 (1-6) amide applied exogenously activates PAR4 independently of proteolysis, with an EC₅₀ of 15–20 μM for platelet aggregation [9]. This demonstrates its intrinsic agonist properties, though it exhibits ~10-fold lower potency than the tethered ligand due to reduced local concentration and faster dissociation kinetics [4].

Intracellular Signaling Cascades Triggered by PAR4 Agonism: G-Protein Coupling and Downstream Effectors

PAR4 activation by its tethered ligand initiates simultaneous coupling to multiple Gα proteins, generating distinct signaling branches:

  • Gq Pathway: Dominates early signaling (0–2 min post-activation). Gαq activates phospholipase Cβ (PLCβ), generating inositol trisphosphate (IP₃) and diacylglycerol (DAG). This triggers intracellular calcium mobilization (EC₅₀ = 10 nM thrombin) and protein kinase C (PKC) activation [2] [10]. In platelets, this cascade induces dense granule secretion and αIIbβ3 integrin activation (measured by PAC-1 binding) [2] [7].
  • G12/13 Pathway: Activated within 30 seconds, stimulating RhoGEFs (p115-RhoGEF, PDZ-RhoGEF). This leads to RhoA/Rho kinase (ROCK)-mediated myosin light chain phosphorylation, driving cytoskeletal reorganization and sustained platelet shape change [2] [10].
  • Gi Pathway: Engaged later (≥5 min), inhibiting adenylyl cyclase and reducing cAMP. This potentiates activation signals and prolongs platelet aggregation [7].

Table 2: Downstream Signaling Effectors of PAR4 Activation

G-ProteinImmediate EffectorSecond MessengersFunctional Outcomes
GqPLCβIP₃, DAG, Ca²⁺ releasePlatelet granule secretion, integrin activation
G12/13RhoGEFsRhoA-GTP, ROCK activationCytoskeletal remodeling, sustained platelet shape change
GiAdenylate cyclase↓cAMPAmplification of activation signals
ArrestinMAP kinasesERK1/2 phosphorylationGene expression regulation (in nucleated cells)

Sustained signaling differentiates PAR4 from PAR1:

  • Calcium oscillations persist >10 minutes vs. <2 minutes for PAR1
  • ERK1/2 phosphorylation continues ≥30 minutes, facilitating gene expression changes in nucleated cells [10]
  • β-Arrestin recruitment internalizes PAR4 within 15 minutes, terminating G-protein signaling but initiating MAP kinase cascades [2] [7]

In human colon cancer models, PAR4 activation by PAR-4 (1-6) amide analogs induces p42/p44 MAPK phosphorylation and increases cell motility by 2-fold via G12/13-mediated RhoA activation [10]. This highlights PAR4's role beyond hemostasis, extending to pathophysiological processes like cancer progression.

The kinetic disparity between PAR1 and PAR4 signaling enables thrombin to generate biphasic responses: rapid, transient signaling via PAR1 initiates platelet activation, while sustained PAR4 signaling drives thrombus stabilization and inflammatory processes [2] [4]. This temporal coordination underscores the physiological significance of the PAR4 tethered ligand structure and its engagement dynamics.

Properties

Product Name

PAR-4 (1-6) amide (human)

IUPAC Name

(2S)-2-[[2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pentanediamide

Molecular Formula

C28H42N8O8

Molecular Weight

618.7 g/mol

InChI

InChI=1S/C28H42N8O8/c1-15(2)24(25(31)41)35-26(42)18(9-10-21(30)38)33-23(40)14-32-27(43)20-4-3-11-36(20)28(44)19(34-22(39)13-29)12-16-5-7-17(37)8-6-16/h5-8,15,18-20,24,37H,3-4,9-14,29H2,1-2H3,(H2,30,38)(H2,31,41)(H,32,43)(H,33,40)(H,34,39)(H,35,42)/t18-,19-,20-,24-/m0/s1

InChI Key

NIUWXNGGQOLCDN-XHOYROJHSA-N

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN

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